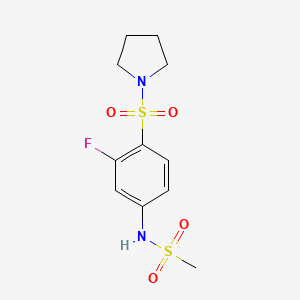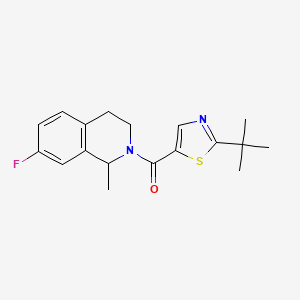
N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide, also known as FMP, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. FMP has been shown to have a high binding affinity for certain proteins and enzymes, making it a valuable tool for studying various biochemical and physiological processes.
科学研究应用
N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of protein-protein interactions. This compound has been shown to bind to certain proteins with high affinity, making it a valuable tool for studying protein-protein interactions and their role in various biological processes.
作用机制
N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide works by binding to specific proteins or enzymes, inhibiting their activity and preventing them from carrying out their normal functions. The exact mechanism of action of this compound varies depending on the protein or enzyme it is targeting, but in general, it works by blocking the active site or interfering with the binding of other molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein or enzyme it is targeting. In general, this compound has been shown to have a wide range of effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. These effects make this compound a valuable tool for studying various biological processes and developing new therapies for diseases such as cancer and autoimmune disorders.
实验室实验的优点和局限性
One of the main advantages of N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide is its high binding affinity for certain proteins and enzymes, making it a valuable tool for studying protein-protein interactions and other biological processes. However, this compound also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.
未来方向
There are many potential future directions for research involving N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide. One area of interest is the development of new this compound derivatives with improved binding affinity and selectivity for specific proteins or enzymes. Another area of research is the development of new methods for delivering this compound to specific tissues or cells, allowing for more targeted therapies. Additionally, this compound could be used in combination with other drugs or therapies to enhance their effectiveness and reduce side effects. Overall, the potential applications of this compound in scientific research and medicine are vast, and further research is needed to fully realize its potential.
合成方法
The synthesis of N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide involves several steps, including the reaction of 3-fluoro-4-nitrobenzenesulfonyl chloride with pyrrolidine, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with methanesulfonic acid to yield this compound. This method has been optimized for high yield and purity, making this compound readily available for scientific research applications.
属性
IUPAC Name |
N-(3-fluoro-4-pyrrolidin-1-ylsulfonylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O4S2/c1-19(15,16)13-9-4-5-11(10(12)8-9)20(17,18)14-6-2-3-7-14/h4-5,8,13H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFBAIZOVWWKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634751.png)
![2-(Benzimidazol-1-yl)-1-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7634754.png)
![N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7634765.png)

![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7634776.png)
![N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide](/img/structure/B7634789.png)
![2-acetamido-N-[4-[acetyl(methyl)amino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7634790.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)
![1,3-dimethyl-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7634795.png)

![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)
![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)
![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)
![N-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7634840.png)